N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a formyl group at the 3-position of the indole ring and an acetamide group at the 2-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced at the 3-position of the indole ring through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Acetamide Formation: The acetamide group can be introduced by reacting the formylated indole with an appropriate amine (N-butyl-N-ethylamine) and acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the same synthetic routes mentioned above. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Hydroxymethyl derivative.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound can be used to study the biological activity of indole derivatives, including their interactions with various enzymes and receptors.
Chemical Biology: It can be employed in chemical biology to investigate the mechanisms of action of indole-based compounds and their effects on cellular processes.
Industrial Applications: The compound may find use in the development of new materials and chemical processes, particularly those involving indole derivatives.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group at the 3-position of the indole ring can participate in hydrogen bonding and other interactions with biological macromolecules, such as proteins and nucleic acids . The acetamide group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems . The indole core itself is known to interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-butyl-N-ethyl-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H22N2O2/c1-3-5-10-18(4-2)17(21)12-19-11-14(13-20)15-8-6-7-9-16(15)19/h6-9,11,13H,3-5,10,12H2,1-2H3 |
InChI Key |
JPMYPSJYTGUXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
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